molecular formula C11H18O6 B610243 Propargyl-PEG4-CH2CO2H CAS No. 1694731-93-5

Propargyl-PEG4-CH2CO2H

Cat. No. B610243
CAS RN: 1694731-93-5
M. Wt: 246.26
InChI Key: MJRNNISHHNMYAE-UHFFFAOYSA-N
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Description

Propargyl-PEG4-CH2CO2H is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of this compound involves the reaction of the terminal carboxylic acid with primary amine groups in the presence of activators to form a stable amide bond . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C11H18O6 . It has a molecular weight of 246.3 g/mol . The functional group of this compound is Propargyl/CH2CO2H .


Chemical Reactions Analysis

The propargyl group in this compound can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 246.3 g/mol . The molecular formula is C11H18O6 . It has a functional group of Propargyl/CH2CO2H .

Scientific Research Applications

  • Bioconjugate Development : Propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives have been synthesized for the development of PEG-based bioconjugates. These can be applied in a variety of biomedical fields, demonstrating the utility of Propargyl-PEG4-CH2CO2H in creating efficient bioconjugates (Lu & Zhong, 2010).

  • Graft Copolymer Synthesis : The compound has been used in the synthesis of graft copolymers, like poly(epichlorohydrin-g-ethylene glycol), via "click" chemistry. This process is noted for its simplicity, effectiveness, and eco-friendliness (Öztürk, Ayyıldız, Meyvacı, & Göktaş, 2017).

  • Polypeptide Modification : this compound has been integral in modifying pH-responsive synthetic polypeptides for potential use in drug and gene delivery. This modification provides a basis for a range of new synthetic structures that can be fine-tuned for specific interactions and responsive behaviors (Engler, Bonner, Buss, Cheung, & Hammond, 2011).

  • Drug Carrier Development : Amphiphilic PEG–lipid telechelics, synthesized with this compound, have shown potential as drug carriers. These novel telechelic nanoparticles have demonstrated high conjugation efficiency and could be beneficial in therapeutic applications (Arshad, Saied, & Ullah, 2014).

  • Peptide and Protein PEGylation : The compound plays a role in PEGylation - the process of attaching poly(ethylene glycol) to peptides and proteins. This process is critical in biomedical applications, as it alters the biodistribution and pharmacokinetics of these molecules (Roberts, Bentley, & Harris, 2002).

  • Functionalization of Titanium Surfaces : Copolymers with this compound have been used to functionalize titanium surfaces, making them suitable for various applications, including drug delivery and biomolecule immobilization (Xu, Jiang, Neoh, Kang, & Fu, 2012).

  • Cytocompatible Polymer Synthesis : Clickable poly(ethylene glycol)-grafted polyoxetane brush polymers using this compound are being explored for drug delivery and imaging agents. These polymers are noted for their cytocompatibility and potential in medical applications (Zolotarskaya, Yuan, Wynne, & Yang, 2013).

Safety and Hazards

Propargyl-PEG4-CH2CO2H is considered toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Propargyl-PEG4-CH2CO2H is a versatile compound that opens up new synthetic pathways for further elaboration . Its propargyl group is highly versatile and its introduction into small-molecule building blocks has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

properties

IUPAC Name

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-2-3-14-4-5-15-6-7-16-8-9-17-10-11(12)13/h1H,3-10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRNNISHHNMYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1694731-93-5
Record name 3,6,9,12-tetraoxapentadec-14-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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